1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid
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Overview
Description
1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid is a compound with a unique cyclic structure. It is a white to pale yellow solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide, but insoluble in water . The compound has a molecular weight of 200.23 g/mol and a molecular formula of C10H16O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid involves the formation of the spirocyclic structure through various organic reactions. One common method includes the use of a double Michael addition reaction, which is catalyst-free and yields high product amounts in a short time. The reaction conditions typically involve the use of organic solvents such as ethanol or dimethyl sulfoxide, and the reaction is carried out at room temperature.
Industrial Production Methods
While specific industrial production methods for 1,9-Dioxaspiro[5This would include optimizing reaction conditions for larger volumes, ensuring the purity of the product, and implementing safety measures to handle the organic solvents and reagents used in the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the spirocyclic structure.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out in organic solvents under controlled temperatures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced spirocyclic compounds, and substituted esters or amides . These products can have different applications depending on their chemical properties and functional groups.
Scientific Research Applications
1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid involves its interaction with biological targets through its spirocyclic structure. This structure allows the compound to bind to specific molecular targets and modulate their activity. The pathways involved include binding to enzymes or receptors, leading to changes in their function and downstream effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid include:
1,3-Dioxane derivatives: These compounds have similar cyclic structures and are used in various chemical reactions.
1,3-Dithiane derivatives: Known for their stability and use in organic synthesis.
1,3-Oxathiane derivatives: These compounds exhibit unique stereochemistry and are used in specialized chemical applications.
Uniqueness
This compound is unique due to its spirocyclic structure, which provides distinct conformational and configurational properties. This uniqueness makes it valuable in research and industrial applications where specific molecular interactions are required.
Properties
IUPAC Name |
1,9-dioxaspiro[5.5]undecane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-9(12)8-1-4-14-10(7-8)2-5-13-6-3-10/h8H,1-7H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTECNWOKJOJNBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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